HPV16 E7 (86-93)

Descripción

BenchChem offers high-quality HPV16 E7 (86-93) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HPV16 E7 (86-93) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

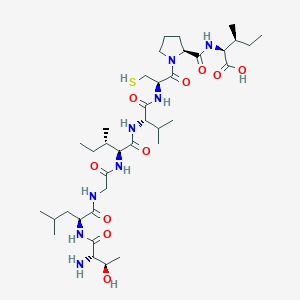

Fórmula molecular |

C37H66N8O10S |

|---|---|

Peso molecular |

815.0 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C37H66N8O10S/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-/m0/s1 |

Clave InChI |

CEZGUHHOZXJLRF-ZWPFISNSSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |

Origen del producto |

United States |

Foundational & Exploratory

The Immunological Function of HPV16 E7 (86-93) Peptide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Immunogenic Epitope in HPV-Associated Cancers

The Human Papillomavirus type 16 (HPV16) is a primary etiological agent for cervical and other cancers. The viral oncoprotein E7 is constitutively expressed in these tumor cells, making it a prime target for immunotherapeutic strategies. Within this protein, the peptide spanning amino acids 86-93, with the sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), has been identified as a significant immunogenic epitope. This technical guide provides a comprehensive overview of the immunological function of the HPV16 E7 (86-93) peptide, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Core Concepts: An HLA-A*0201-Restricted CTL Epitope

The HPV16 E7 (86-93) peptide is recognized by the immune system primarily in the context of the Human Leukocyte Antigen (HLA)-A0201 molecule, a common HLA allele.[1][2] This peptide has a very high binding affinity for HLA-A0201, a critical factor for its immunogenicity.[2][3] Upon binding to the HLA-A*0201 complex on the surface of antigen-presenting cells (APCs) or tumor cells, the peptide is presented to CD8+ cytotoxic T lymphocytes (CTLs). This recognition can trigger a cascade of events leading to a specific CTL response against cells expressing the HPV16 E7 oncoprotein.[4]

While immunogenic, a point of discussion in the scientific literature is the natural processing and presentation of the 86-93 peptide from the full-length E7 protein. Some studies suggest that this epitope may not be efficiently processed and presented by HPV16-infected cells, which has implications for vaccine design and therapeutic efficacy.[4]

Quantitative Data Summary

The immunogenicity of the HPV16 E7 (86-93) peptide has been evaluated in numerous pre-clinical and clinical studies. The following tables summarize the key quantitative findings from this research.

Table 1: Immunogenicity of HPV16 E7 Peptides in Clinical Trials

| Study Participant Group | Vaccine Composition | Immunological Readout | Key Findings | Reference(s) |

| 18 women with high-grade cervical or vulvar intraepithelial neoplasia (CIN/VIN) | HPV16 E7 (12-20) peptide + E7 (86-93) lipopeptide | IFN-γ release and cytolysis assays | Increased E7-specific reactivity in 10 of 16 patients tested. Augmented chromium release observed in 3 of 6 patients who received the 86-93 lipopeptide. | [5] |

| 7 women with high-grade CIN | CIGB-228 vaccine (HPV16 E7 (86-93) peptide + VSSP adjuvant) | IFN-γ ELISPOT | All 7 patients responded to the 86-93 peptide. The response to 86-93 was more vigorous than to other E7 peptides. Frequencies ranged from 1 HPV-specific T cell/100,000 PBMCs to 7/10,000 PBMCs. | [1] |

| 12 patients with refractory cervical or vaginal cancer | E7 (86-93) lipopeptide linked to PADRE helper peptide | IFN-γ release assay | E7 (86-93)-specific CTL responses detected in 5 patients after two doses and in 2 patients after four doses. | [6] |

| 15 HLA-A2 positive VIN patients | Vaccinia virus encoding HPV16/18 oncoproteins | ELISPOT for E7 peptides | 5 of 15 patients showed the strongest vaccine-related responses to the E7 (86-93) peptide. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide synthesized protocols for key experiments used to characterize the immunological function of the HPV16 E7 (86-93) peptide.

In Vitro Stimulation of HPV16 E7 (86-93)-Specific T Cells

This protocol outlines the process for expanding T cells specific for the HPV16 E7 (86-93) peptide from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

HPV16 E7 (86-93) peptide (1 mg/mL stock in DMSO)

-

Recombinant human Interleukin-2 (IL-2)

-

Irradiated allogeneic feeder cells

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

-

Plate 2 x 10^6 PBMCs per well in a 24-well plate.

-

Add the HPV16 E7 (86-93) peptide to a final concentration of 10 µg/mL.

-

Incubate for 2 days at 37°C in a 5% CO2 incubator.

-

Add recombinant human IL-2 to a final concentration of 50 IU/mL.

-

Restimulate the T cells every 7-10 days with irradiated, peptide-pulsed autologous PBMCs or dendritic cells and fresh IL-2.

-

After 2-3 rounds of stimulation, the T cells can be used in downstream functional assays.

IFN-γ ELISPOT Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

96-well PVDF membrane ELISPOT plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

PBMCs (either freshly isolated or from in vitro stimulation)

-

HPV16 E7 (86-93) peptide

Procedure:

-

Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.

-

Add 1-5 x 10^5 PBMCs per well.

-

Add the HPV16 E7 (86-93) peptide to a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate extensively with PBS containing 0.05% Tween-20.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.

-

Stop the reaction by washing with distilled water.

-

Air-dry the plate and count the spots using an ELISPOT reader.

Chromium-51 Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium-51 from lysed target cells.

Materials:

-

T2 cells (a TAP-deficient, HLA-A*0201 positive cell line)

-

Sodium Chromate (⁵¹Cr)

-

HPV16 E7 (86-93) peptide

-

Effector cells (in vitro stimulated CTLs)

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 T2 cells in 100 µL of complete RPMI-1640 medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

-

Wash the labeled cells three times with a large volume of cold medium to remove excess ⁵¹Cr.

-

Resuspend the cells at 1 x 10^5 cells/mL.

-

-

Peptide Pulsing:

-

Incubate the labeled T2 cells with 10 µg/mL of HPV16 E7 (86-93) peptide for 1 hour at 37°C.

-

-

Cytotoxicity Assay:

-

Plate 1 x 10^4 peptide-pulsed, ⁵¹Cr-labeled T2 cells per well in a 96-well round-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Set up controls for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).

-

Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant from each well and transfer to tubes for gamma counting.

-

Measure the radioactivity (counts per minute, CPM) in a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the immunological function of the HPV16 E7 (86-93) peptide.

Caption: Antigen processing and presentation of the HPV16 E7 (86-93) peptide leading to CTL activation.

Caption: Workflow for the IFN-γ ELISPOT assay to detect HPV16 E7 (86-93)-specific T cells.

Caption: Workflow for the Chromium-51 release assay to measure CTL-mediated cytotoxicity.

Conclusion

The HPV16 E7 (86-93) peptide is a well-characterized, immunogenic epitope with a high affinity for the HLA-A*0201 allele. It has demonstrated the capacity to induce robust CTL responses in both preclinical models and clinical trial participants. While questions remain regarding its natural processing and presentation, its utility as a component of therapeutic vaccines for HPV-associated malignancies is evident from the existing data. The standardized experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance immunotherapies against HPV. Further research focusing on optimizing vaccine formulations and delivery systems to enhance the presentation of this and other E7 epitopes will be critical in the development of more effective treatments for HPV-related cancers.

References

- 1. Safety and Immunogenicity of a Human Papillomavirus Peptide Vaccine (CIGB-228) in Women with High-Grade Cervical Intraepithelial Neoplasia: First-in-Human, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Use of Interferon-γ Enzyme-linked Immunospot Assay to Characterize Novel T-cell Epitopes of Human Papillomavirus [jove.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Therapeutic Vaccines Against Human Papillomavirus and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Discovery and Identification of the HPV16 E7 (86-93) Epitope: A Technical Guide

This technical guide provides an in-depth overview of the discovery and identification of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide epitope spanning amino acids 86-93 (TLGIVCPI). This epitope is a critical target for cytotoxic T lymphocyte (CTL) mediated immune responses against HPV16-infected cells, which are a primary cause of cervical cancer. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and vaccine development.

Introduction

Human Papillomavirus type 16 is the high-risk HPV type most frequently associated with the development of cervical and other anogenital cancers. The viral oncoproteins E6 and E7 are constitutively expressed in these cancer cells and are essential for the induction and maintenance of the malignant phenotype. This makes them ideal targets for therapeutic cancer vaccines designed to elicit cell-mediated immunity. The identification of specific epitopes within these proteins that can be recognized by CTLs is a crucial step in the development of such vaccines. This guide details the seminal research that led to the identification and characterization of the HPV16 E7 (86-93) epitope.

Discovery and Initial Characterization

The HPV16 E7 (86-93) peptide, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), was first identified as a human CTL epitope in a pivotal study by Ressing et al. in 1995.[1][2] The researchers systematically screened peptides from the HPV16 E6 and E7 proteins for their ability to bind to the human leukocyte antigen (HLA)-A0201 molecule, a common HLA type in the human population. The binding affinity of these peptides to HLA-A0201 was found to be a major determinant of their immunogenicity.[1][2]

The study demonstrated that the E7 (86-93) peptide was one of three E7-derived peptides with high binding affinity to HLA-A0201.[1][2] Subsequent in vivo studies in HLA-A0201 transgenic mice and in vitro experiments using peripheral blood mononuclear cells (PBMCs) from healthy HLA-A*0201 positive donors confirmed the immunogenicity of this peptide.[1][2]

Crucially, human CTL clones specific for the E7 (86-93) epitope were shown to be capable of lysing the HPV16-positive, HLA-A*0201-positive cervical carcinoma cell line, CaSki.[1][2] This finding indicated that the E7 (86-93) peptide is not only immunogenic but is also naturally processed and presented by tumor cells, making it a valid target for T-cell-mediated cancer therapy.

Quantitative Data

The following tables summarize the key quantitative data related to the binding affinity and cytotoxic activity of the HPV16 E7 (86-93) epitope.

Table 1: HLA-A*0201 Binding Affinity of HPV16 E7 Peptides

| Peptide Sequence | Amino Acid Position | IC50 (nM) for HLA-A*0201 Binding | Reference |

| YMLDLQPETT | 11-20 | 5 | [1][2] |

| LLMGTLGIV | 82-90 | 5 | [1][2] |

| TLGIVCPI | 86-93 | 5 | [1][2] |

IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide to purified HLA-A0201 molecules by 50%. Lower values indicate higher binding affinity.*

Table 2: Cytotoxic T Lymphocyte (CTL) Lysis of Target Cells

| Effector Cells | Target Cells | Peptide Pulsed on Target | Effector:Target Ratio | % Specific Lysis | Reference |

| E7 (86-93) specific CTL clone | T2 cells | E7 (86-93) | 30:1 | 60 | [1][2] |

| E7 (86-93) specific CTL clone | T2 cells | Irrelevant peptide | 30:1 | <5 | [1][2] |

| E7 (86-93) specific CTL clone | CaSki (HPV16+, HLA-A*0201+) | None (endogenous processing) | 30:1 | 45 | [1][2] |

| E7 (86-93) specific CTL clone | K562 (MHC class I negative) | None | 30:1 | <5 | [1][2] |

% Specific Lysis was determined by a standard chromium release assay.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the identification and characterization of the HPV16 E7 (86-93) epitope.

Peptide Synthesis

Peptides were synthesized using standard solid-phase peptide synthesis techniques. The purity of the synthesized peptides was assessed by high-performance liquid chromatography (HPLC), and their identity was confirmed by mass spectrometry.

HLA-A*0201 Binding Assay

The binding affinity of peptides to the HLA-A*0201 molecule was determined using a competitive binding assay.

-

Preparation of HLA-A0201 Molecules: Purified HLA-A0201 molecules were obtained from the human B-lymphoblastoid cell line JY.

-

Radiolabeling of Standard Peptide: A known high-affinity HLA-A*0201 binding peptide (e.g., influenza A matrix protein M1 58-66, GILGFVFTL) was radiolabeled with Iodine-125.

-

Competitive Binding: A fixed concentration of purified HLA-A*0201 molecules and the radiolabeled standard peptide were incubated with varying concentrations of the HPV16 E7 test peptides.

-

Separation and Quantification: The mixture was incubated to reach equilibrium, and then HLA-peptide complexes were separated from free peptide using size exclusion chromatography. The amount of radioactivity in the HLA-bound fraction was quantified using a gamma counter.

-

Calculation of IC50: The concentration of the test peptide that inhibited 50% of the binding of the radiolabeled standard peptide was calculated and reported as the IC50 value.

In Vitro CTL Induction from Human PBMCs

Primary antigen-specific CTLs were generated from PBMCs of healthy HLA-A*0201 positive donors.

-

Isolation of PBMCs: PBMCs were isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Preparation of Antigen Presenting Cells (APCs): A portion of the PBMCs were used as APCs. These cells were pulsed with the HPV16 E7 (86-93) peptide (10 µg/ml) for 1 hour at 37°C.

-

Co-culture and Stimulation: The remaining PBMCs (responder cells) were co-cultured with the peptide-pulsed APCs in the presence of Interleukin-2 (IL-2) and Interleukin-7 (IL-7) to promote T-cell proliferation and differentiation.

-

Restimulation: After 7-10 days, the cultures were restimulated with fresh peptide-pulsed autologous APCs.

-

Expansion of CTLs: The CTLs were further expanded in the presence of IL-2.

Chromium Release Assay for CTL-Mediated Lysis

The cytotoxic activity of the generated CTLs was measured using a standard 4-hour chromium-51 (⁵¹Cr) release assay.

-

Target Cell Labeling: Target cells (T2 cells pulsed with peptide or CaSki cells) were labeled with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour at 37°C.

-

Co-incubation: The labeled target cells were washed and then co-incubated with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4 hours at 37°C.

-

Measurement of Chromium Release: After incubation, the supernatant from each well was collected and the amount of ⁵¹Cr released from the lysed target cells was measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: cpm in the supernatant of wells with both effector and target cells.

-

Spontaneous Release: cpm in the supernatant of wells with target cells only (incubated in medium).

-

Maximum Release: cpm in the supernatant of wells with target cells lysed with a detergent (e.g., Triton X-100).

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in the discovery and characterization of the HPV16 E7 (86-93) epitope.

Caption: Antigen processing and presentation pathway for the HPV16 E7 (86-93) epitope.

Caption: Experimental workflow for the identification of the HPV16 E7 (86-93) CTL epitope.

Conclusion

The discovery and characterization of the HPV16 E7 (86-93) epitope represent a significant milestone in the development of therapeutic strategies for HPV-associated cancers. The rigorous experimental approach, combining peptide binding assays with in vivo and in vitro functional studies, established this peptide as a bona fide human CTL epitope. This foundational work has paved the way for numerous pre-clinical and clinical studies investigating peptide-based vaccines and other immunotherapies targeting HPV16. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers seeking to build upon this important discovery.

References

- 1. In vitro induction of primary, antigen-specific CTL from human peripheral blood mononuclear cells stimulated with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunogenic Properties of HPV16 E7 (86-93) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) type 16 is the primary causative agent of cervical cancer and other malignancies. The viral oncoprotein E7 is constitutively expressed in HPV-infected cells and plays a crucial role in cellular transformation, making it an attractive target for immunotherapy. This technical guide focuses on the immunogenic properties of a specific peptide derived from the HPV16 E7 protein, the 86-93 epitope (sequence: TLGIVCPI). This peptide is a well-characterized HLA-A*02:01-restricted cytotoxic T-lymphocyte (CTL) epitope that has been the subject of numerous preclinical and clinical investigations. This document provides a comprehensive overview of its immunogenicity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

Immunogenicity and CTL Response

The HPV16 E7 (86-93) peptide has been identified as an immunogenic epitope capable of inducing specific CTL responses.[1][2][3][4] These CTLs are crucial for recognizing and eliminating HPV-infected cells. Studies in HLA-A2 transgenic mice have demonstrated that immunization with the 86-93 peptide can elicit CTLs that lyse target cells presenting this peptide.[1] Furthermore, in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from healthy HLA-A*02:01-positive donors with this peptide has been shown to induce potent CTL responses.[2][3][4]

However, a critical aspect of the E7 (86-93) peptide's immunobiology is the observation that while it is immunogenic when presented exogenously, it may not be efficiently processed and presented by HPV16-infected cells in some contexts.[1][5] This suggests that therapeutic strategies may need to enhance the presentation of this epitope to maximize clinical efficacy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the immunogenic properties of the HPV16 E7 (86-93) peptide.

Table 1: HLA Binding Affinity

| Peptide Sequence | HLA Allele | Binding Affinity (nM) | Method | Reference |

| TLGIVCPI | HLA-A*0201 | High | Not specified | [2][3][4][6] |

Note: While multiple sources state "high affinity," specific quantitative binding affinity values (e.g., in nM) were not consistently provided in the initial search results.

Table 2: In Vitro and In Vivo Immune Responses

| Study Population | Assay | Key Findings | Reference |

| HLA-A2/H2-Kb Transgenic Mice | Cytotoxicity Assay | CTLs from mice immunized with 86-93 peptide lysed targets presenting the peptide. | [1] |

| HLA-A*0201+ Healthy Donors | CTL Induction | Highly immunogenic in CTL induction experiments. | [2][3][4] |

| Women with CIN/VIN II/III (Phase I Trial) | Chromium Release Assay | Augmented chromium release observed in 3 out of 6 patients who received the 86-93 lipopeptide. | [7] |

| Women with CIN II/III (Phase I Trial) | ELISPOT (IFN-γ) | All seven patients responded to the 86-93 peptide after vaccination, with responses peaking after two or three vaccinations. | [8] |

| Women with Stage IV Cervical Cancer | Immune Response | Only six patients mounted a weak immune response to an E7 86-93 lipopeptide construct. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used to assess the immunogenicity of the HPV16 E7 (86-93) peptide.

Peptide Synthesis

Synthetic peptides, such as HPV16 E7 (86-93) with the sequence H-TLGIVCPI-OH, are typically produced using solid-phase peptide synthesis.[9] Purity is assessed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure a high-quality product for immunological assays.[10]

CTL Induction from PBMCs

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2 positive healthy donors or patients via Ficoll-Paque density gradient centrifugation.[7]

-

Peptide Pulsing: Antigen-presenting cells (APCs), such as dendritic cells (DCs) or PBMCs themselves, are pulsed with the HPV16 E7 (86-93) peptide (typically at a concentration of 10 μg/ml).[5][7]

-

Co-culture and Stimulation: T cells are co-cultured with the peptide-pulsed APCs. Interleukin-2 (IL-2) is added to the culture to promote T-cell proliferation.[7]

-

Restimulation: T cells are periodically restimulated with fresh peptide-pulsed, irradiated autologous PBMCs to expand the population of peptide-specific T cells.[7]

Cytokine Release Assays (ELISpot and ELISA)

Enzyme-Linked Immunospot (ELISpot) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify cytokine production by T cells upon antigen recognition.

-

Effector Cell Preparation: Peptide-specific T cells, generated as described above, are used as effector cells.[7]

-

Target Cell Preparation: T2 cells, which are deficient in TAP (transporter associated with antigen processing) and can be easily loaded with exogenous peptides, are pulsed with the HPV16 E7 (86-93) peptide.[7]

-

Co-incubation: Effector cells are incubated with peptide-pulsed target cells.[7]

-

Cytokine Detection:

-

ELISPOT: For IFN-γ ELISPOT, cells are incubated on a plate pre-coated with an anti-IFN-γ antibody. After incubation, a secondary biotinylated anti-IFN-γ antibody and a streptavidin-enzyme conjugate are added to visualize spots, each representing a cytokine-secreting cell.[8]

-

ELISA: Supernatants from the co-culture are collected, and the concentration of cytokines such as IFN-γ is measured using a standard sandwich ELISA kit.[11]

-

Cytotoxicity Assays (Chromium Release Assay)

The chromium release assay is a classic method to measure the lytic activity of CTLs.

-

Target Cell Labeling: Target cells (e.g., peptide-pulsed T2 cells) are labeled with radioactive chromium-51 (⁵¹Cr).[7]

-

Co-incubation: Labeled target cells are incubated with effector CTLs at various effector-to-target (E:T) ratios.[7]

-

Measurement of Chromium Release: After incubation, the amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the CTLs.

Visualizations

Signaling Pathway: T-Cell Receptor (TCR) Activation

The following diagram illustrates the general signaling pathway initiated upon the recognition of the HPV16 E7 (86-93) peptide presented by an HLA-A*02:01 molecule to a specific T-cell receptor.

Caption: TCR signaling cascade upon peptide-MHC recognition.

Experimental Workflow: CTL Immunogenicity Assessment

This diagram outlines the typical experimental workflow to evaluate the immunogenicity of the HPV16 E7 (86-93) peptide.

Caption: Workflow for assessing CTL immunogenicity.

Conclusion

The HPV16 E7 (86-93) peptide is a potent, HLA-A*02:01-restricted immunogenic epitope that can induce robust CTL responses. Its potential as a component of therapeutic vaccines for HPV-associated malignancies is supported by a significant body of preclinical and clinical data. However, challenges related to its natural processing and presentation highlight the need for innovative vaccine strategies that can enhance its immunogenicity in vivo. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to advance immunotherapies targeting HPV.

References

- 1. HPV type 16 protein E7 HLA-A2 binding peptides are immunogenic but not processed and presented [pubmed.ncbi.nlm.nih.gov]

- 2. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genscript.com [genscript.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Safety and Immunogenicity of a Human Papillomavirus Peptide Vaccine (CIGB-228) in Women with High-Grade Cervical Intraepithelial Neoplasia: First-in-Human, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. jpt.com [jpt.com]

- 11. Development of HPV16,18,31,45 E5 and E7 peptides-based vaccines predicted by immunoinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]

The Core Role of HPV16 E7 Oncoprotein in Cervical Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Persistent infection with high-risk human papillomavirus (HPV), particularly type 16, is the primary etiological agent of cervical cancer. The viral oncoprotein E7 is a key driver of malignant transformation, orchestrating a multi-pronged assault on host cell regulatory networks. This technical guide provides an in-depth examination of the molecular mechanisms by which the HPV16 E7 oncoprotein promotes cervical carcinogenesis. We will dissect its pivotal interactions with tumor suppressor proteins, its role in inducing genomic instability, its strategies for evading apoptosis and the host immune system, and its contribution to angiogenesis. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways to support ongoing research and therapeutic development.

Disruption of Cell Cycle Control: The E7-pRb Axis

The hallmark of HPV16 E7's oncogenic activity is its functional inactivation of the retinoblastoma tumor suppressor protein (pRb) and its family members, p107 and p130.[1][2] This interaction is critical for overriding the G1/S cell cycle checkpoint, forcing quiescent, differentiated cells to re-enter the cell cycle to facilitate viral replication.[2]

Mechanism of pRb Inactivation

High-risk HPV E7 proteins bind to the 'pocket domain' of pRb with high affinity.[1] This binding is mediated by a conserved Leucine-X-Cysteine-X-Glutamic acid (LxCxE) motif within the E7 protein.[3] Unlike some other viral oncoproteins that merely sequester pRb, HPV16 E7 actively promotes the degradation of pRb.[4][5] This is achieved by hijacking the cellular ubiquitin-proteasome system.[2][5] E7 acts as an adaptor molecule, recruiting pRb to a cullin 2 ubiquitin ligase complex, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.[2][6]

The degradation of pRb liberates the E2F family of transcription factors, which in turn activate the transcription of genes essential for S-phase entry and DNA replication, such as cyclins E and A.[1][7] This sustained E2F activity drives uncontrolled cellular proliferation.[1]

Quantitative Analysis of E7-pRb Interaction

The binding affinity of HPV16 E7 for pRb is significantly higher than that of E7 proteins from low-risk HPV types, which correlates with its potent transforming activity.[3]

| HPV Type | E7 Protein | pRb Binding Affinity (KD) | Reference |

| HPV16 | Wild-Type | ~4.5 x 10-9 M | [4] |

| HPV10 | Wild-Type | >1 x 10-7 M | [4] |

| HPV48 | Wild-Type | >1 x 10-7 M | [4] |

| HPV16 | C24G Mutant | ~1.35 x 10-8 M (3-fold reduction) | [4] |

Signaling Pathway: E7-Mediated pRb Degradation and Cell Cycle Progression

Caption: HPV16 E7 binds pRb, leading to its degradation and the release of E2F, driving cell proliferation.

Induction of Genomic Instability

A critical step in carcinogenesis is the accumulation of genetic mutations. HPV16 E7 is a potent inducer of genomic instability, contributing to both numerical and structural chromosomal abnormalities.[8][9]

Centrosome Amplification and Mitotic Defects

E7 expression leads to the uncoupling of centrosome duplication from the cell division cycle, resulting in an abnormal number of centrosomes.[9][10] This centrosome amplification can lead to the formation of multipolar mitotic spindles, causing improper chromosome segregation and aneuploidy.[8][9] The HPV16 E6 oncoprotein can cooperate with E7 to exacerbate these mitotic defects.[9]

DNA Damage Response

Expression of HPV16 E7 has been shown to induce DNA damage, as evidenced by the formation of anaphase bridges and the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[8] This can trigger cell cycle checkpoints, though the continued activity of E7 often allows cells to bypass these safeguards.[8] The induction of endoreduplication, a process of DNA replication without mitosis, further contributes to polyploidy and genomic instability.[11]

Quantitative Data on E7-Induced Genomic Instability

| Cell Type | E7 Expression | Effect | Fold Increase vs. Control | Reference |

| Normal Human Keratinocytes (NHKs) | HPV-16 E7 | Cells with abnormal centrosome numbers | 2.9-fold | [5] |

| U2OS | HPV-16 E7 | Cells with abnormal centrosome numbers | 3.9-fold | [5] |

| NHKs | HPV-16 E7 | Cells with abnormal centriole numbers | 3.3-fold | [12] |

| U-2 OS/centrin-GFP | HPV-16 E7 | Cells with abnormal centriole numbers | 2.2-fold | [13] |

| Saos-2 | HPV-16 E7 | Cells with abnormal centrosome numbers | 1.5-fold | [13] |

| TKO MEFs | HPV-16 E7 | Cells with abnormal centrosome numbers | 1.4-fold | [13] |

| NIKS-16e Raft Culture | Episomal HPV-16 | Cells with abnormal centrosome numbers | 3.3-fold (vs. non-transfected) | [10] |

| Primary Human Keratinocytes | HPV-16 E7 | Cells with enhanced tail:head DNA ratio (Comet Assay) | 3.1-fold | [14] |

Evasion of Apoptosis

To ensure the survival of infected and proliferating cells, HPV16 E7 employs several strategies to inhibit apoptosis. The role of E7 in apoptosis is complex, with reports of both pro- and anti-apoptotic functions depending on the cellular context.[15][16] However, in the context of persistent infection and carcinogenesis, its anti-apoptotic activities are critical. E7 can inhibit TNF-α-mediated apoptosis by suppressing the activation of caspase-8.[15] It has also been shown to interact with the pro-apoptotic protein Siva-1, potentially disrupting its function.[15] Furthermore, by degrading pRb, E7 disrupts a key player in certain apoptotic pathways.

Immune Evasion Mechanisms

Persistent HPV infection is predicated on the virus's ability to evade the host immune system. The E7 oncoprotein plays a significant role in this process. It has been shown to downregulate the expression of molecules involved in antigen presentation, such as Major Histocompatibility Complex (MHC) class I, thereby impairing recognition by cytotoxic T lymphocytes. Additionally, E7 can interfere with interferon signaling pathways, which are crucial for antiviral responses.[1] Recent studies suggest that HPV16 E6 and E7 can induce the release of Interleukin-23 (IL-23), which suppresses the anti-tumor activity of T cells.[17] The E7 protein itself can also deplete immune cells responsible for activating T-cell responses against the virus.[18]

Angiogenesis and Metastasis

For a tumor to grow beyond a certain size, it requires a dedicated blood supply, a process known as angiogenesis. HPV16 E7 contributes to this by upregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[19] Extracellular E7 has also been shown to selectively activate cervical microvascular endothelial cells, increasing their production of IL-6 and IL-8 and inducing cytoskeletal rearrangements, which may promote tumor progression and dissemination.[20] The E6 and E7 oncoproteins together can also induce the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness, contributing to metastasis.

Experimental Protocols

Immunofluorescence Staining for Centrosome Quantification

This protocol is adapted for the analysis of centrosome numbers in cultured cells expressing HPV16 E7.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde in PBS or ice-cold methanol

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-γ-tubulin

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain: DAPI or Hoechst 33258

-

Antifade mounting medium

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix cells with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash twice with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibody (anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI or Hoechst for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto microscope slides using antifade mounting medium.

-

Analyze using a fluorescence microscope. Count the number of centrosomes (visualized as distinct γ-tubulin dots) in at least 100-200 individual cells per condition. Cells with more than two centrosomes are considered abnormal.

Alkaline Comet Assay for DNA Damage Detection

This protocol outlines the single-cell gel electrophoresis (Comet) assay to detect DNA strand breaks induced by HPV16 E7.

Materials:

-

Cell suspension (1 x 105 cells/mL)

-

Microscope slides pre-coated with 1% normal melting point (NMP) agarose

-

0.5% low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Horizontal gel electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Mix cell suspension with 0.5% LMP agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.

-

Solidify the gel at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.

-

Place the slide in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the buffer.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Gently remove the slide and wash with neutralization buffer three times for 5 minutes each.

-

Stain the slide with a DNA stain.

-

Visualize comets under a fluorescence microscope. Quantify DNA damage by measuring the tail length and intensity relative to the head using specialized software.

Experimental Workflow: Investigating E7's Effect on Genomic Instability

Caption: Workflow for assessing HPV16 E7-induced genomic instability in primary keratinocytes.

Therapeutic Strategies Targeting HPV16 E7

The constitutive expression of E7 in HPV-positive cancer cells makes it an ideal target for therapeutic intervention.[7][21] Several strategies are currently under investigation:

-

Therapeutic Vaccines: DNA vaccines and other vaccine modalities are being developed to elicit a robust cytotoxic T lymphocyte (CTL) response against E7-expressing cells.[22]

-

Gene Therapy: RNA interference (siRNA) and CRISPR/Cas9 systems are being explored to specifically silence or disrupt the E7 gene, leading to the restoration of pRb function, cell cycle arrest, and apoptosis in cancer cells.[7][23]

-

Small Molecule Inhibitors: Efforts are underway to develop small molecules that can disrupt the interaction between E7 and its cellular binding partners, such as pRb.

Conclusion

The HPV16 E7 oncoprotein is a masterful manipulator of host cellular machinery. Its ability to neutralize key tumor suppressors, induce genomic instability, and create a favorable microenvironment for tumor growth underscores its central role in cervical carcinogenesis. A thorough understanding of these multifaceted functions is paramount for the development of novel and effective targeted therapies to combat HPV-associated malignancies. This guide provides a foundational resource for researchers dedicated to this critical endeavor.

References

- 1. The high-risk HPV16 E7 oncoprotein mediates interaction between the transcriptional coactivator CBP and the retinoblastoma protein pRb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]

- 4. Determination of the binding affinity of different human papillomavirus E7 proteins for the tumour suppressor pRb by a plate-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Induction of pRb Degradation by the Human Papillomavirus Type 16 E7 Protein Is Essential To Efficiently Overcome p16INK4a-Imposed G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of relative binding affinity of E7-pRB of human papillomavirus 16 clinical variants using the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bicellscientific.com [bicellscientific.com]

- 10. Centrosome Abnormalities and Genomic Instability by Episomal Expression of Human Papillomavirus Type 16 in Raft Cultures of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Human Papillomavirus Type 16 E7 Oncoprotein Can Induce Abnormal Centrosome Duplication through a Mechanism Independent of Inactivation of Retinoblastoma Protein Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 17. Human papillomavirus type 16 E7 protein inhibits DNA binding by the retinoblastoma gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. re-place.be [re-place.be]

- 20. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. researchtweet.com [researchtweet.com]

- 22. 21stcenturypathology.com [21stcenturypathology.com]

- 23. Visualizing the Degradation of pRb by the High-Risk HPV Protein E7 | WHDL [whdl.org]

The Core Mechanism of HPV16 E7 and pRb Interaction: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the molecular interactions between the Human Papillomavirus type 16 (HPV16) E7 oncoprotein and the human retinoblastoma tumor suppressor protein (pRb). Aimed at researchers, scientists, and drug development professionals, this document details the core mechanism of this interaction, its downstream consequences, and the experimental methodologies used to elucidate these processes.

Introduction

High-risk human papillomaviruses (HPVs), particularly HPV16, are the primary etiological agents of cervical cancer and are implicated in a growing number of other malignancies. The oncogenic activity of HPV16 is largely attributed to the functions of its E6 and E7 oncoproteins. The E7 protein is a small, zinc-binding phosphoprotein that plays a critical role in cellular transformation by targeting key cell cycle regulators, most notably the retinoblastoma protein (pRb).[1][2] This guide focuses on the intricate molecular details of the HPV16 E7-pRb interaction, a pivotal event in HPV-mediated carcinogenesis.

The HPV16 E7 - pRb Interaction Interface

The interaction between HPV16 E7 and pRb is a high-affinity binding event that is crucial for the disruption of cell cycle control. This interaction primarily occurs between the Conserved Region 2 (CR2) of E7 and the "pocket" domain of pRb.

HPV16 E7 Protein: The E7 protein is structurally organized into three conserved regions: CR1, CR2, and CR3.[1][2]

-

CR1 (amino acids 1-15): This N-terminal region is intrinsically disordered.

-

CR2 (amino acids 16-37): This region contains the highly conserved LXCXE motif (residues 22-26), which is the primary binding site for pRb.[1][3] This motif inserts into a shallow groove on the surface of the pRb pocket domain.[3]

-

CR3 (amino acids 38-98): This C-terminal region contains a zinc-finger domain that is important for E7 dimerization and has a secondary, lower-affinity pRb-binding site that contributes to the functional inactivation of pRb.[1][4][5]

Retinoblastoma Protein (pRb): pRb is a nuclear phosphoprotein that acts as a critical gatekeeper of the cell cycle, primarily by regulating the G1 to S phase transition. Its central "pocket" domain is responsible for binding to and sequestering the E2F family of transcription factors, thereby repressing the transcription of genes required for DNA synthesis. The pocket domain is the primary target for viral oncoproteins like HPV16 E7.[6][7]

Quantitative Analysis of the E7-pRb Interaction

The binding affinity between HPV16 E7 and pRb has been quantified using various biophysical techniques. This high-affinity interaction is a hallmark of high-risk HPV types and is significantly weaker in low-risk HPV E7 proteins.

| Interacting Proteins | Method | Dissociation Constant (Kᵈ) | Reference |

| HPV16 E7 and pRb | Plate-binding assay | ~4.5 x 10⁻⁹ M | [1] |

| HPV16 E7 (C24G mutant) and pRb | Plate-binding assay | ~1.35 x 10⁻⁸ M (3-fold reduction) | [1] |

| HPV10 E7 and pRb | Plate-binding assay | >1 x 10⁻⁷ M | [1] |

| HPV48 E7 and pRb | Plate-binding assay | >1 x 10⁻⁷ M | [1] |

Signaling Pathways and Downstream Consequences

The binding of HPV16 E7 to pRb initiates a cascade of events that ultimately leads to uncontrolled cell proliferation.

Disruption of the pRb-E2F Complex

Under normal physiological conditions, hypophosphorylated pRb binds to the E2F transcription factor, preventing it from activating the transcription of S-phase genes. The high-affinity binding of HPV16 E7 to the pRb pocket domain induces a conformational change in pRb, leading to the release of E2F.[1] This liberation of E2F results in the transcriptional activation of genes required for DNA replication and cell cycle progression, forcing the cell into S-phase.

Proteasomal Degradation of pRb

Beyond sequestering pRb, HPV16 E7 actively promotes its degradation. This process is mediated by the ubiquitin-proteasome system. E7 acts as an adaptor molecule, recruiting a cellular E3 ubiquitin ligase complex to pRb, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[8][9][10][11][12]

The primary E3 ligase complex involved is the Cullin 2 (CUL2) complex.[10][13][14] HPV16 E7, through its CR3 domain, interacts with the CUL2 complex, bringing it into proximity with pRb, which is bound to the CR2 region of E7. This facilitates the transfer of ubiquitin molecules to pRb, marking it for destruction.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the HPV16 E7-pRb interaction.

Co-Immunoprecipitation (Co-IP) of HPV16 E7 and pRb

This protocol is designed to demonstrate the in vivo interaction between E7 and pRb in cultured cells.

Materials:

-

HPV16-positive cell line (e.g., CaSki, SiHa)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

-

Primary antibodies: anti-pRb monoclonal antibody, anti-HPV16 E7 monoclonal antibody.

-

Protein A/G agarose or magnetic beads.

-

Elution Buffer: 2X Laemmli sample buffer.

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with 2 µg of the primary antibody (e.g., anti-pRb) overnight at 4°C with gentle rotation.[15]

-

Add equilibrated Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash three to five times with ice-cold Wash Buffer.

-

Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the co-precipitated protein (e.g., anti-E7).

GST Pull-Down Assay

This in vitro assay confirms a direct physical interaction between purified GST-tagged E7 and pRb from a cell lysate or as a purified protein.

Materials:

-

Purified GST-tagged HPV16 E7 and GST control protein.

-

Glutathione-agarose or magnetic beads.

-

Binding/Wash Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 0.5% Nonidet P-40, 1 mM EDTA, supplemented with protease inhibitors.[8]

-

Cell lysate containing pRb (e.g., from HaCaT cells).[8]

-

Elution Buffer: 10-20 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) or 2X Laemmli sample buffer.

Procedure:

-

Incubate 1 µg of purified GST-E7 or GST control with equilibrated glutathione beads in Binding/Wash Buffer for 1 hour at 4°C.[8]

-

Wash the beads three times with Binding/Wash Buffer to remove unbound protein.

-

Add approximately 0.6 mg of cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.[8]

-

Wash the beads five times with Binding/Wash Buffer.[8]

-

Elute the bound proteins with Elution Buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-pRb antibody.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the E7-pRb interaction in real-time.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified HPV16 E7 and pRb proteins.

-

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values).

-

Running Buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Equilibrate the sensor chip with Running Buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize one protein (the "ligand," e.g., pRb) to the sensor surface via amine coupling. The optimal immobilization pH and protein concentration should be determined empirically.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Inject a series of concentrations of the other protein (the "analyte," e.g., E7) over the sensor surface and a reference flow cell.

-

Monitor the binding response (in Resonance Units, RU) in real-time to obtain association and dissociation curves.

-

Regenerate the sensor surface between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

-

Analyze the sensorgram data using appropriate kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ).

In Vivo Ubiquitination Assay

This assay is used to demonstrate the E7-dependent polyubiquitination of pRb in cells.

Materials:

-

Cells co-transfected with expression vectors for HA-tagged ubiquitin, pRb, and HPV16 E7.

-

Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 10 mM DTT.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100.

-

Proteasome inhibitor (e.g., MG132).

Procedure:

-

Transfect cells with the appropriate expression vectors.

-

Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins.

-

Lyse the cells in Lysis Buffer and boil for 10 minutes to denature proteins.

-

Dilute the lysate 10-fold with Dilution Buffer.

-

Immunoprecipitate pRb using an anti-pRb antibody.

-

Wash the immunoprecipitates extensively.

-

Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-HA antibody to detect polyubiquitinated pRb. A characteristic high-molecular-weight smear will be indicative of polyubiquitination.[10]

Drug Development Implications

The critical role of the E7-pRb interaction in HPV-mediated oncogenesis makes it an attractive target for therapeutic intervention. Strategies aimed at disrupting this protein-protein interaction could potentially restore the tumor-suppressive function of pRb and induce cell cycle arrest and apoptosis in HPV-positive cancer cells. Current research focuses on the development of small molecules and peptides that can competitively inhibit the binding of E7 to the pRb pocket domain. The detailed understanding of the interaction mechanism and the availability of robust screening assays, such as those described in this guide, are essential for the discovery and development of novel anti-HPV therapeutics.

Conclusion

The interaction between HPV16 E7 and pRb is a multifaceted process involving specific protein domains and leading to profound deregulation of the cell cycle. A thorough understanding of this core mechanism, supported by quantitative data and detailed experimental protocols, is fundamental for the advancement of research in HPV-related cancers and the development of targeted therapies. This guide provides a foundational resource for scientists dedicated to unraveling the complexities of HPV pathogenesis and designing novel strategies to combat this significant global health challenge.

References

- 1. The high-risk HPV16 E7 oncoprotein mediates interaction between the transcriptional coactivator CBP and the retinoblastoma protein pRb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Canine Papillomavirus and Gamma HPV E7 Proteins Use an Alternative Domain to Bind and Destabilize the Retinoblastoma Protein | PLOS Pathogens [journals.plos.org]

- 4. Conserved Region 3 of Human Papillomavirus 16 E7 Contributes to Deregulation of the Retinoblastoma Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwo.scholaris.ca [uwo.scholaris.ca]

- 6. Three Regions of the pRB Pocket Domain Affect Its Inactivation by Human Papillomavirus E7 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three regions of the pRB pocket domain affect its inactivation by human papillomavirus E7 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of pRb Degradation by the Human Papillomavirus Type 16 E7 Protein Is Essential To Efficiently Overcome p16INK4a-Imposed G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of the Retinoblastoma Tumor Suppressor by the Human Papillomavirus Type 16 E7 Oncoprotein Is Important for Functional Inactivation and Is Separable from Proteasomal Degradation of E7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Papillomavirus Type 16 E7 Oncoprotein Associates with the Cullin 2 Ubiquitin Ligase Complex, Which Contributes to Degradation of the Retinoblastoma Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. E7 protein of human papilloma virus-16 induces degradation of retinoblastoma protein through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human papillomavirus type 16 E7 oncoprotein associates with the cullin 2 ubiquitin ligase complex, which contributes to degradation of the retinoblastoma tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the HLA-A2 Binding Affinity of the HPV16 E7 (86-93) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide, amino acid residues 86-93, to the Human Leukocyte Antigen (HLA)-A2 molecule. This peptide is a critical target in the development of therapeutic vaccines and immunotherapies for HPV-associated malignancies. This document outlines quantitative binding data, detailed experimental protocols for assessing binding affinity, and relevant biological pathways.

Quantitative Binding Affinity of HPV16 E7 Peptides to HLA-A2

The HLA-A2 binding affinity of various peptides derived from the HPV16 E7 protein has been evaluated to identify potential T-cell epitopes. While the E7 (86-93) peptide is recognized as an immunogenic epitope that binds to HLA-A2, specific quantitative IC50 or Kd values are not consistently reported in comparative tables.[1][2][3][4] The following table summarizes available binding data for several HPV16 E7 peptides to provide a comparative landscape.

| Peptide Sequence | Amino Acid Position | Reported HLA-A2 Binding Affinity | Quantitative Data (IC50) | Reference |

| YMLDLQPET | 11-19 | High affinity | - | [5] |

| TLGIVCPI | 86-93 | High affinity binder | Not specified in comparative studies | [4][6] |

| RAHYNIVTF | 49-57 | Does not bind HLA-A2 | No upregulation of HLA-A2 on T2 cells | [6] |

| LLMGTLGIV | 82-90 | No CTL induction observed | - | [1] |

Experimental Protocol: T2 Cell-Based HLA-A2 Stabilization Assay

The most common method to determine the binding affinity of a peptide to HLA-A2 is the T2 cell-based stabilization assay. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which leads to a low surface expression of unstable, empty HLA-A2 molecules.[7] Exogenous peptides that can bind to these HLA-A2 molecules stabilize the complex, leading to an increased surface expression that can be quantified by flow cytometry.

Materials

-

T2 cells (HLA-A2 positive, TAP-deficient)

-

Serum-free cell culture medium (e.g., RPMI 1640)

-

Test peptides (e.g., HPV16 E7 (86-93)) and control peptides (a known high-affinity binder and a non-binder)

-

Human β2-microglobulin (optional, but can enhance stability)

-

Phosphate-buffered saline (PBS)

-

Fetal Bovine Serum (FBS)

-

FITC- or PE-conjugated anti-human HLA-A2 monoclonal antibody (e.g., clone BB7.2)

-

Flow cytometer

Procedure

-

Cell Preparation: Culture T2 cells in appropriate medium. Prior to the assay, wash the cells twice with serum-free medium.

-

Peptide Pulsing: Resuspend the T2 cells at a concentration of 1 x 10^6 cells/mL in serum-free medium. Add the test peptides at various concentrations (typically ranging from 1 µM to 100 µM). Include positive and negative control peptides in separate tubes.

-

Incubation: Incubate the cell-peptide mixtures overnight (approximately 18 hours) at 37°C in a 5% CO2 incubator. Some protocols may use a lower temperature (e.g., 26°C) to accumulate peptide-receptive HLA class I molecules on the surface.[8]

-

Washing: After incubation, wash the cells twice with cold PBS containing 2% FBS to remove unbound peptides.

-

Antibody Staining: Resuspend the cells in PBS with 2% FBS and add the fluorescently labeled anti-HLA-A2 antibody. Incubate for 30 minutes at 4°C in the dark.

-

Flow Cytometry: Wash the cells again to remove unbound antibody and resuspend in PBS. Analyze the cells using a flow cytometer to measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining.

-

Data Analysis: The binding affinity is proportional to the increase in MFI compared to the negative control (cells with no peptide or a non-binding peptide). The results can be expressed as a fluorescence index or used to calculate the concentration of peptide required for half-maximal stabilization (EC50).

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of HPV16 E7 peptide presentation, the following diagrams are provided.

The HPV16 E7 oncoprotein can interfere with the natural antigen presentation pathway, which is a crucial consideration for immunotherapy. The following diagram illustrates the MHC class I presentation pathway and highlights a potential point of interference by E7.

The HPV16 E7 oncoprotein has been shown to interfere with the IFN-γ signaling pathway. Specifically, E7 can suppress the phosphorylation of STAT1, which in turn blocks the expression of Interferon Regulatory Factor-1 (IRF-1).[9] IRF-1 is a key transcription factor for the expression of TAP1, a subunit of the TAP transporter. By downregulating TAP, E7 can impair the transport of viral peptides into the endoplasmic reticulum, thereby reducing their presentation on HLA class I molecules and allowing the virus to evade immune surveillance.[9] This mechanism of immune evasion is a critical factor to consider in the design of E7-targeted immunotherapies.

References

- 1. HPV type 16 protein E7 HLA-A2 binding peptides are immunogenic but not processed and presented - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential binding of viral peptides to HLA-A2 alleles. Implications for human papillomavirus type 16 E7 peptide-based vaccination against cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Human Papillomavirus Type 16 E7 Peptide-Directed CD8+ T Cells from Patients with Cervical Cancer Are Cross-Reactive with the Coronavirus NS2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of HLA-A2-restricted HPV-16 E7-specific CD8+ T-cell immune responses induced by DNA vaccines in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A TCR mimic monoclonal antibody for the HPV-16 E7-epitope p11-19/HLA-A*02:01 complex | PLOS One [journals.plos.org]

- 8. HLA class-I-peptide stability mediates CD8+ T cell immunodominance hierarchies and facilitates HLA-associated immune control of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

T-Cell Recognition of the HPV16 E7 (86-93) Epitope: A Technical Guide for Researchers

An In-depth Examination of the Immune Response to a Key Viral Oncoprotein Target

This technical guide provides a comprehensive overview of the immunological recognition of the human papillomavirus type 16 (HPV16) E7 (86-93) epitope, a critical target for cell-mediated immunity in HPV-associated malignancies. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative aspects of T-cell recognition, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to the HPV16 E7 (86-93) Epitope

The E7 oncoprotein of high-risk HPV types, such as HPV16, plays a crucial role in cellular transformation and the maintenance of the malignant phenotype.[1] As such, it represents a key target for therapeutic vaccines designed to elicit cytotoxic T-lymphocyte (CTL) responses against HPV-infected cells.[2] The E7 (86-93) epitope, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a well-characterized, immunogenic peptide.[3][4] This epitope is presented by the human leukocyte antigen (HLA) class I molecule HLA-A*02:01, which is prevalent in a significant portion of the human population.[3][5]

Quantitative Data on T-Cell Recognition

The immunogenicity of a peptide epitope is determined by its ability to bind to MHC molecules and be recognized by T-cell receptors (TCRs). The following tables summarize key quantitative data related to the HPV16 E7 (86-93) epitope.

Table 1: HLA-A*02:01 Binding Affinity of HPV16 E7 Peptides

| Peptide Sequence | Amino Acid Position | Predicted IC50 (nM) | Experimental Binding Strength | Reference |

| TLGIVCPI | E7 (86-93) | Strong Binder | Highest Affinity | [2][3] |

| YMLDLQPETT | E7 (11-20) | Top Ranked | Strong Binder | [2][3] |

| LLMGTLGIV | E7 (82-90) | High Affinity | High Affinity | [3] |

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%. Lower IC50 values indicate higher binding affinity. While some studies denote E7 (86-93) as the highest affinity binder, specific IC50 values were not consistently reported in the reviewed literature.

Table 2: Cytotoxic T-Lymphocyte (CTL) Responses to HPV16 E7 Epitopes

| Epitope | Effector Cells | Target Cells | Assay | Result | Reference |

| E7 (86-93) | Patient PBMCs | Peptide-pulsed T2 cells | IFN-γ ELISpot | Significant increase in IFN-γ spots post-vaccination | [6] |

| E7 (86-93) | Patient PBMCs | Peptide-pulsed target cells | Chromium Release Assay | Increased cytolysis post-vaccination | [7] |

| E7 (11-20) | Patient PBMCs | Peptide-pulsed T2 cells | IFN-γ ELISpot | Increased IFN-γ spots post-vaccination | [6] |

| E7 (82-90) | Patient PBMCs | Peptide-pulsed T2 cells | IFN-γ ELISpot | Increased IFN-γ spots post-vaccination | [6] |

Note: PBMCs are Peripheral Blood Mononuclear Cells. T2 cells are a human cell line deficient in TAP (Transporter associated with Antigen Processing), making them ideal for peptide-binding and presentation assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of T-cell responses to the HPV16 E7 (86-93) epitope. The following sections provide outlines for key experimental assays.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[8]

Objective: To determine the number of HPV16 E7 (86-93)-specific T-cells that secrete IFN-γ upon stimulation.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ and incubate overnight at 4°C.[9]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking solution (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.[9]

-

Cell Plating: Add peripheral blood mononuclear cells (PBMCs) from the subject to the wells.

-

Stimulation: Add the HPV16 E7 (86-93) peptide to the experimental wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).[10]

-

Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[9]

-

Detection: Wash the wells to remove cells. Add a biotinylated detection antibody specific for human IFN-γ and incubate.

-

Enzyme Conjugation: Add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase and incubate.[9][11]

-

Substrate Addition: Add a substrate (e.g., BCIP/NBT) that will form a colored precipitate at the site of cytokine secretion.[9]

-

Analysis: Wash and dry the plate. Count the number of spots, where each spot represents a single IFN-γ-secreting cell.

Chromium-51 (⁵¹Cr) Release Assay

The chromium release assay is a classic method for measuring cell-mediated cytotoxicity.[12]

Objective: To quantify the ability of HPV16 E7 (86-93)-specific CTLs to lyse target cells presenting the epitope.

Methodology:

-

Target Cell Labeling: Label target cells (e.g., T2 cells or autologous B-cells pulsed with the E7 (86-93) peptide) with radioactive sodium chromate (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells.[13]

-

Washing: Wash the labeled target cells multiple times to remove excess, unincorporated ⁵¹Cr.[13]

-

Co-incubation: Co-incubate the labeled target cells with effector cells (CTLs) at various effector-to-target (E:T) ratios in a 96-well plate.[14]

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.[14]

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.[12]

-

Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[15]

MHC Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.[16]

Objective: To determine the binding affinity of the HPV16 E7 (86-93) peptide to HLA-A*02:01.

Methodology:

-

Cell Culture: Culture TAP-deficient cells, such as T2 cells, which express HLA-A*02:01. Due to the TAP deficiency, the surface expression of MHC class I is unstable in the absence of an exogenous binding peptide.[17]

-

Peptide Incubation: Incubate the T2 cells with varying concentrations of the HPV16 E7 (86-93) peptide overnight at a reduced temperature (e.g., 26°C) to allow for peptide binding and MHC stabilization.[16]

-

Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A2.

-

Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A2 expression on the cell surface.[2]

-

Data Analysis: An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules. The binding affinity can be quantified by determining the concentration of peptide required for half-maximal stabilization.

Visualization of Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

T-Cell Recognition and Signaling Pathway

Caption: T-cell receptor signaling cascade upon recognition of the HPV16 E7 (86-93) epitope.

Experimental Workflow: IFN-γ ELISpot Assay

References

- 1. researchgate.net [researchgate.net]

- 2. A Conserved E7-derived Cytotoxic T Lymphocyte Epitope Expressed on Human Papillomavirus 16-transformed HLA-A2+ Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. genscript.com [genscript.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]

- 10. Ex vivo IFN-γ ELISpot assay [bio-protocol.org]

- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 14. scispace.com [scispace.com]

- 15. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 16. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]

HPV16 E7 (86-93): A Key Epitope for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The E7 oncoprotein of high-risk human papillomavirus type 16 (HPV16) is a critical driver of malignant transformation in HPV-associated cancers, including cervical, head and neck, and anal cancers. Its constitutive expression in tumor cells and absence in healthy tissues make it an ideal target for cancer immunotherapy.[1][2] Within the E7 protein, the amino acid sequence from position 86 to 93 (TLGIVCPI) has been identified as a key immunogenic epitope, capable of eliciting potent cytotoxic T-lymphocyte (CTL) responses.[3][4] This guide provides a comprehensive overview of the preclinical and clinical research surrounding the HPV16 E7 (86-93) epitope as a target for cancer immunotherapy, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Core Concepts in E7-Targeted Immunotherapy

The fundamental principle behind targeting the HPV16 E7 (86-93) epitope is to stimulate the patient's immune system to recognize and eliminate cancer cells expressing the E7 oncoprotein. This is primarily achieved through the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which can directly kill tumor cells upon recognition of the E7 epitope presented on Major Histocompatibility Complex (MHC) class I molecules.[5][6]

However, HPV-positive tumors have evolved mechanisms to evade immune detection. The E6 and E7 oncoproteins can interfere with the host's immune response in several ways:

-

Downregulation of Antigen Presentation Machinery: HPV E7 can suppress the expression of components of the antigen processing and presentation pathway, such as LMP2, TAP1, and tapasin.[7] This reduces the presentation of viral epitopes on the cell surface, making it harder for CTLs to recognize and attack the tumor cells.

-

Modulation of the Tumor Microenvironment: HPV oncoproteins can create an immunosuppressive tumor microenvironment by upregulating immune checkpoints like PD-L1 and attracting regulatory T cells (Tregs), which dampen the anti-tumor immune response.[8]

-

Interference with Innate Immunity: HPV E7 has been shown to inhibit the cGAS-STING pathway, a critical component of the innate immune response to viral DNA, thereby reducing the production of type I interferons.[8]

Effective immunotherapies targeting the E7 (86-93) epitope must therefore not only induce a robust T-cell response but also overcome these immune evasion mechanisms.

Therapeutic Strategies

A variety of immunotherapeutic approaches have been investigated to target the HPV16 E7 (86-93) epitope, ranging from peptide-based vaccines to adoptive cell therapies.

Peptide-Based Vaccines

Peptide-based vaccines are a direct approach to inducing an epitope-specific immune response. These vaccines typically consist of the synthetic E7 (86-93) peptide, often administered with an adjuvant to enhance immunogenicity.[3][9]

Table 1: Clinical Trials of Peptide-Based Vaccines Targeting HPV16 E7 Epitopes

| Vaccine Composition | Adjuvant | Patient Population | Phase | Key Findings | Reference |

| HPV16 E7 (12-20) and E7 (86-93) peptides | Incomplete Freund's Adjuvant (IFA) | High-grade cervical or vulvar intraepithelial neoplasia (CIN/VIN) | I | 17% of subjects showed regression of dysplasia. Increased HPV E7-specific IFN-γ secretion in 63% of tested subjects. | [10] |